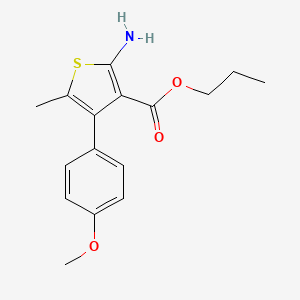

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in medicinal chemistry and materials science. This compound, in particular, features a methoxyphenyl group, an amino group, and a propyl ester, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 4-methoxyphenyl with a halogenated thiophene intermediate in the presence of a palladium catalyst and a base.

Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Esterification: The carboxyl group can be esterified with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.

Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mécanisme D'action

The mechanism of action of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions with aromatic residues in proteins, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propyl 2-amino-4-(4-hydroxyphenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Propyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Propyl 2-amino-4-(4-nitrophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with biological targets.

Activité Biologique

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3S with a molecular weight of 305.4 g/mol. The compound features several functional groups, including:

- Amino group (-NH₂)

- Carboxylate group (-COO⁻)

- Methoxy group (-OCH₃)

- Thiophene ring

These functional groups contribute to its reactivity and biological properties, making it a versatile molecule for various applications in medicinal and materials chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The amino and methoxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. For instance, docking studies suggest that the compound may interact with tubulin, affecting microtubule dynamics and cell cycle progression .

- Receptor Interaction : The thiophene ring's aromatic nature allows it to engage in π-π stacking interactions with aromatic residues in proteins, influencing various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, with IC₅₀ values indicating effectiveness in the low micromolar range. It has been reported to arrest the cell cycle at the G2/M phase by disrupting tubulin polymerization .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are essential for developing therapeutics targeting inflammatory diseases. Studies suggest that its structural components contribute to this activity by inhibiting pro-inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on biological activity:

| Compound | Substituent | IC₅₀ (μM) | Activity |

|---|---|---|---|

| A | -NH₂ | 0.08 | Anticancer |

| B | -OCH₃ | 12.07 | Anticancer |

| C | -S | 40 | Moderate |

In this context, the presence of the methoxy group appears to enhance the compound's potency against cancer cells compared to other derivatives lacking this substituent .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of this compound on HeLa cells demonstrated over 90% inhibition of cell proliferation at certain concentrations. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

- Docking Simulations : Computational simulations have revealed potential binding sites for this compound on tubulin, suggesting a mechanism similar to known microtubule inhibitors like paclitaxel. These findings support further exploration into its therapeutic applications in oncology .

Propriétés

IUPAC Name |

propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTOBRYCOKAAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.